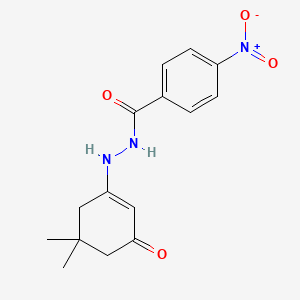
N'-(5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)-4-NITROBENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring substituted with a nitrobenzohydrazide group
Preparation Methods
The synthesis of N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)-4-NITROBENZOHYDRAZIDE typically involves the reaction of 5,5-dimethyl-3-oxo-1-cyclohexen-1-yl acetate with 4-nitrobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions
Scientific Research Applications
N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)-4-NITROBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
N’-(5,5-DIMETHYL-3-OXO-1-CYCLOHEXEN-1-YL)-4-NITROBENZOHYDRAZIDE can be compared with similar compounds such as:
5,5-Dimethyl-3-oxo-1-cyclohexen-1-aminium chloride: This compound has a similar cyclohexenone structure but differs in its functional groups and properties.
5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl acetate: Another related compound with different substituents, used in various chemical reactions.
N’-(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)-2-[(1R,2R,4aR,8aR)-2-hydroxy-2,5,5,8a-tetramethyl-decahydro-1-naphthalenyl]acetohydrazide: A more complex derivative with additional functional groups.
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-4-nitrobenzohydrazide |
InChI |
InChI=1S/C15H17N3O4/c1-15(2)8-11(7-13(19)9-15)16-17-14(20)10-3-5-12(6-4-10)18(21)22/h3-7,16H,8-9H2,1-2H3,(H,17,20) |
InChI Key |
NMZAPRWOISSUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















